Cas no 26070-48-4 (Benzeneethanamine,4-methoxy-N,N,a-trimethyl-)

Benzeneethanamine,4-methoxy-N,N,a-trimethyl- structure
26070-48-4 structure
Product name:Benzeneethanamine,4-methoxy-N,N,a-trimethyl-
CAS No:26070-48-4
MF:C12H19NO
MW:193.28536
CID:289351
PubChem ID:244767

Benzeneethanamine,4-methoxy-N,N,a-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,4-methoxy-N,N,a-trimethyl-
    • 1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine
    • (2R)-1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine
    • [2-(4-Methoxy-phenyl)-1-methyl-aethyl]-dimethyl-amin
    • [2-(4-methoxy-phenyl)-1-methyl-ethyl]-dimethyl-amine
    • 2-Dimethylamino-1-(4-methoxy-phenyl)-propan
    • 4-methoxy-N,N-dimethylamphetamine
    • AC1L6EFD
    • AC1Q56Y7
    • AR-1B2211
    • KST-1B2983
    • N,N-dimethyl-1-(4-methoxybenzyl)ethylamine
    • N,N-dimethyl-1-(4-methoxyphenyl)-2-propylamine
    • NSC55898
    • SureCN5294654
    • 26070-48-4
    • p-methoxydimethylamphetamine
    • DTXSID50288457
    • SCHEMBL5294654
    • NSC-55898
    • Inchi: InChI=1S/C12H19NO/c1-10(13(2)3)9-11-5-7-12(14-4)8-6-11/h5-8,10H,9H2,1-4H3
    • InChI Key: AJFFSDGMWVFXFC-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(CC(N(C)C)C)C=C1

Computed Properties

  • Exact Mass: 193.14677
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 12.47
  • LogP: 2.18780

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